N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Description
N-(6-((2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a structurally complex small molecule featuring a pyridazine core substituted with a thioether-linked benzodioxole moiety and a 4-methylbenzamide group. The 4-methylbenzamide group may enhance lipophilicity and binding affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14-2-5-16(6-3-14)22(28)24-19-8-9-21(26-25-19)31-12-20(27)23-11-15-4-7-17-18(10-15)30-13-29-17/h2-10H,11-13H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEFXYLUKQXRHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article will explore its structure, synthesis, and biological effects, supported by data tables and case studies.
Chemical Structure and Properties
The compound features several notable structural elements:
- Benzo[d][1,3]dioxole moiety : Known for its potential anticancer properties.
- Pyridazine ring : Associated with various pharmacological activities.
- Thioether linkage : Enhances reactivity and biological interactions.
The molecular formula is , with a molecular weight of approximately 436.5 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the benzo[d][1,3]dioxole derivative : This is achieved through the reaction of piperonal with appropriate reagents.
- Cyclization to introduce the pyridazine ring : This step usually involves hydrazine derivatives.
- Amide bond formation : The final step involves coupling the benzamide group to the pyridazine ring.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity. In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, a related compound demonstrated IC50 values of 16.19 μM against human colorectal carcinoma (HCT-116) and 17.16 μM against human breast adenocarcinoma (MCF-7), suggesting strong cytotoxic effects compared to standard treatments like doxorubicin .
Antimicrobial Activity
The thioether linkage in this compound) has been linked to antimicrobial properties. Studies have shown that derivatives with similar structural characteristics exhibit significant antimicrobial activity against various bacterial strains.
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of cyclooxygenase enzymes (COX-I and COX-II), which are crucial in inflammatory processes. Compounds derived from similar scaffolds have shown varying degrees of inhibition, with some exhibiting selectivity towards COX-II, which is beneficial for anti-inflammatory applications .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism/Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Activity against bacterial strains | |
| COX-II Inhibition | Selective inhibition of COX-II |
Case Studies
- Cytotoxicity in Cancer Cells : A study involving a series of compounds similar to this compound) revealed that specific modifications to the benzo[d][1,3]dioxole structure enhanced cytotoxicity against cancer cell lines significantly .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thioether-containing compounds showed promising results against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold.
Comparison with Similar Compounds
Key Differences :
- Unlike the thiazolidinone or oxadiazole systems in cited examples , the pyridazine core in the target may confer unique electronic properties and hydrogen-bonding capabilities.
Insights :
- The thioether linkage in the target compound may require nucleophilic substitution (e.g., thiol-pyridazine coupling), contrasting with the cyclization steps in and .
- EDCl/HOBt-mediated amidation (as in ) is a plausible method for forming the benzodioxole-methylamino-2-oxoethylamide segment .
Physicochemical and Pharmacological Properties
While direct data for the target compound is sparse, inferences can be drawn from structural analogues:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
